6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMYKVFATKJPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, also known by its CAS number 1361112-84-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 266.17 g/mol. It is primarily studied for its inhibitory effects on various biological targets, including kinases and other enzymes.
Research indicates that this compound exhibits significant activity against glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to interact effectively with the active site of GSK-3β, leading to inhibition of its activity. This inhibition can have downstream effects on cellular signaling pathways that are critical for cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound possesses antioxidant properties, which are crucial for protecting cells from oxidative stress. A study evaluating the antioxidant activity of various pyrimidine derivatives found that compounds similar to 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol showed promising results, with some derivatives achieving an IC50 value indicative of moderate antioxidant activity .
Case Studies and Research Findings
- Anticancer Activity : In a study focused on pyrimidine derivatives, this compound was evaluated for its potential anticancer effects. Results indicated that the compound could induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent .
- Neuroprotective Effects : Another area of interest is the neuroprotective properties of this compound. Research has shown that it may mitigate neuronal damage in models of neurodegeneration, potentially through its action on GSK-3β and related pathways .
- Metabolic Stability : The metabolic stability of this compound has been assessed using human liver microsomes. Findings suggest that while the compound exhibits some metabolic degradation, modifications to its structure could enhance its stability and efficacy .
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol | GSK-3β | 0.048 | Inhibitor |
| Pyrimidine Derivative A (similar structure) | Antioxidant | 1.1 | Moderate Activity |
| Pyrimidine Derivative B | Anticancer | 0.360 | High Activity |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Implications
Key Research Findings
Piperidine Position and Hydrogen Bonding: The 3-yl position of the piperidine group in the target compound may facilitate unique hydrogen-bonding networks compared to 4-yl analogs (e.g., 6-(piperidin-4-yl)pyrimidin-4-ol). Such interactions are critical for crystal packing and molecular recognition in biological systems .
Impact of Methyl and Amine Modifications :
- The methyl group at position 6 increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The dihydrochloride salt counteracts this by improving ionization .
- In contrast, the amide group in 6-(piperidin-3-yl)nicotinamide dihydrochloride introduces polarity and metabolic stability, suggesting divergent therapeutic applications (e.g., kinase inhibitors vs. antimicrobial agents) .
Heterocyclic Ring Variations :
- Replacing piperidine with pyrrolidine (a 5-membered ring) reduces ring size and conformational flexibility. This may alter binding affinity to targets like G-protein-coupled receptors (GPCRs) or ion channels .
Safety and Reactivity :
- Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid (), the target compound lacks reactive chloro or carboxylic acid groups, likely improving its safety profile and stability under physiological conditions.
Preparation Methods
Synthesis via Condensation of Pyrimidine Precursors
This route involves initial formation of the pyrimidine ring through condensation of suitable amidines or β-dicarbonyl compounds with halogenated intermediates.
Chlorination at the 4-position:
- Use of Vilsmeier reagent or phosphorus oxychloride to selectively chlorinate the pyrimidine ring, yielding 4-chloropyrimidine intermediates.
Substitution at the 2-position:
- Nucleophilic substitution with piperidine derivatives or amines to introduce the piperidin-3-yl group.
- This often involves nucleophilic displacement of the chloride with piperidine or its derivatives under reflux conditions.
Reductive Amination and Functionalization
The introduction of the methyl group at position 6 can be achieved via methylation of the pyrimidine ring, often using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
For the piperidin-3-yl substitution, reductive amination of aldehyde intermediates with piperidine derivatives is common, employing reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.
Final Salt Formation
- The free base is converted into its dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether, methanol), ensuring high purity and stability of the compound.
Specific Research Findings and Protocols
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective chlorination and substitution at the 4- and 2-positions respectively is critical. Use of protecting groups or controlled reaction conditions can improve selectivity.
- Yield enhancement: Multi-step processes benefit from purification after each step, such as column chromatography or recrystallization.
- Reagent choice: Milder reagents like Dess–Martin periodinane for oxidation steps and sodium triacetoxyborohydride for reductive amination are preferred for higher yields and fewer side reactions.
Summary of Synthesis Data
| Method | Key Reagents | Typical Yield | Remarks |
|---|---|---|---|
| Condensation + Chlorination | β-dicarbonyl, amidines, Vilsmeier reagent | 83-98% | Efficient for core construction |
| Reductive Amination | Sodium triacetoxyborohydride | 63-84% | For introducing piperidin-3-yl group |
| Methylation | Methyl iodide | High | For methyl group at position 6 |
| Salt Formation | HCl in solvent | Quantitative | Stable dihydrochloride salt |
Q & A
What are the established synthetic routes for 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, and how can its purity be validated?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization followed by piperidine ring coupling. For example, analogous compounds are synthesized via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., using dichloromethane as a solvent and sodium hydroxide for deprotonation) . Purification may include recrystallization or chromatography. Purity validation requires analytical techniques such as:
- NMR spectroscopy (to confirm structural integrity),
- HPLC (to assess purity >98%),
- Mass spectrometry (for molecular weight confirmation) .
What safety protocols are recommended when handling this compound in laboratory settings?
Level: Basic
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE): Lab coat, gloves, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Waste Management: Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .
- Emergency Response: Immediate decontamination with water in case of exposure, followed by medical evaluation for persistent symptoms .
How can computational methods optimize the synthesis of this compound?
Level: Advanced
Answer:
Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable reaction pathways and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and identify catalytic mechanisms . Machine learning models trained on analogous pyrimidine syntheses may further refine yield predictions .
How can researchers address discrepancies in reported bioactivity data for this compound across studies?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., inhibitory potency variations) may arise from:
- Assay Conditions: Differences in pH, temperature, or solvent systems (e.g., DMSO concentration affecting solubility) .
- Cell Line Variability: Use standardized cell lines (e.g., HEK293 for receptor studies) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Statistical Rigor: Apply meta-analysis frameworks to reconcile data, adjusting for batch effects or outlier studies .
What strategies enhance the compound’s stability under varying experimental conditions?
Level: Advanced
Answer:
Stability optimization involves:
- pH Control: Buffer solutions (pH 6–7) to minimize hydrolysis of the pyrimidine ring.
- Temperature: Storage at −20°C in anhydrous conditions to prevent degradation .
- Excipients: Lyophilization with stabilizers like trehalose for long-term storage .
Which analytical techniques are most effective for confirming the compound’s structural identity and purity?
Level: Basic
Answer:
- X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers in the piperidine moiety .
- FT-IR Spectroscopy: Validates functional groups (e.g., hydroxyl, amine) .
- Elemental Analysis: Confirms stoichiometry of dihydrochloride salt .
How should researchers design experiments to study interactions between this compound and biological targets (e.g., kinases)?
Level: Advanced
Answer:
- Molecular Docking: Use software like AutoDock to predict binding poses with target proteins (e.g., Src/Abl kinases) .
- In Vitro Assays: Conduct competitive binding assays with radiolabeled ligands or fluorescence-based displacement .
- Mutagenesis Studies: Identify critical residues via alanine scanning to validate binding hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
